molecular formula C16H13FN4O2S B5828867 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

Cat. No.: B5828867
M. Wt: 344.4 g/mol
InChI Key: ZAZSWOGSJIHEBY-UHFFFAOYSA-N
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Description

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Future Directions

The future directions for “N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methoxyphenyl isocyanate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: It is being investigated for its anticancer, anti-inflammatory, and anticonvulsant properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with cellular receptors or ion channels, leading to its observed biological effects.

Comparison with Similar Compounds

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.

    5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-amine: Studied for its anticancer and anti-inflammatory activities.

    2-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide: Investigated for its anticonvulsant and neuroprotective effects.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-23-13-7-5-12(6-8-13)18-15(22)19-16-21-20-14(24-16)10-3-2-4-11(17)9-10/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSWOGSJIHEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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